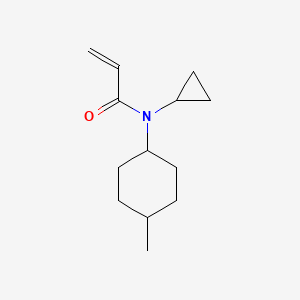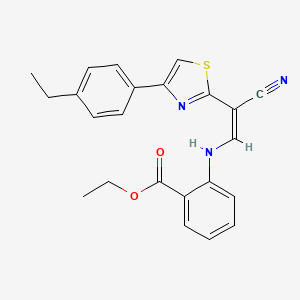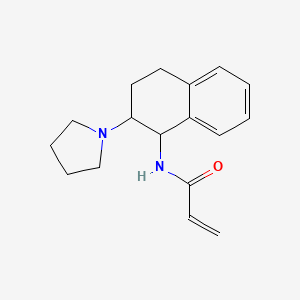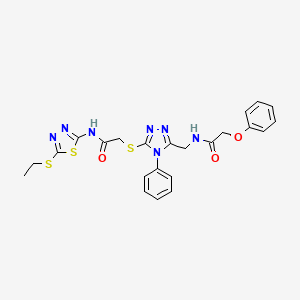
N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as NMDA receptor antagonists, which have been shown to have neuroprotective effects and potential for the treatment of various neurological disorders.
Mecanismo De Acción
N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor plays a key role in the regulation of synaptic plasticity, learning, and memory. By blocking the activity of this receptor, N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide has been shown to have neuroprotective effects and may help to prevent damage to the brain following injury or disease.
Biochemical and Physiological Effects:
N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the release of excitatory neurotransmitters, such as glutamate, and to increase the release of inhibitory neurotransmitters, such as GABA. This can help to restore the balance of neurotransmitters in the brain and may help to prevent damage following injury or disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide is its well-established synthesis method and its ability to act as an NMDA receptor antagonist. This makes it a useful tool for studying the role of the NMDA receptor in various neurological conditions. However, one limitation of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide is that it can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide and its potential therapeutic applications. One area of interest is the use of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide in the treatment of traumatic brain injury, where it has been shown to have neuroprotective effects. Another area of interest is the use of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide in the treatment of neuropathic pain, where it has been shown to reduce pain sensitivity in animal models. Overall, the study of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide and its potential therapeutic applications is an exciting area of research that has the potential to lead to new treatments for a range of neurological disorders.
Métodos De Síntesis
The synthesis of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide involves the reaction of cyclopropylamine with 4-methylcyclohexanone in the presence of a base catalyst. The resulting product is then subjected to a dehydration reaction to form N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide. The synthesis of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide has been well-established and has been performed using various methods in the literature.
Aplicaciones Científicas De Investigación
N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of conditions such as stroke, traumatic brain injury, and neuropathic pain.
Propiedades
IUPAC Name |
N-cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-13(15)14(12-8-9-12)11-6-4-10(2)5-7-11/h3,10-12H,1,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRHSNWICGQDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C2CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2443086.png)




![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2443094.png)
![1-Tert-butyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2443096.png)
![N-(2,4-difluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2443097.png)
![Tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate](/img/structure/B2443098.png)
![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2443099.png)


